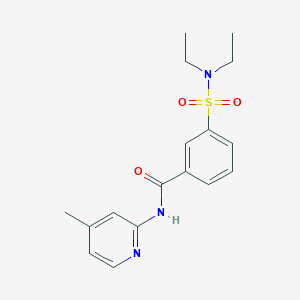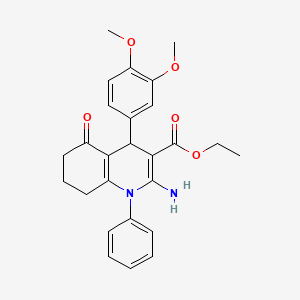![molecular formula C22H23N5O3 B11535776 1,5-dimethyl-4-({(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11535776.png)
1,5-dimethyl-4-({(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound with a unique structure that includes a pyrazolone core, a nitrophenyl group, and a pyrrolidine moiety
Preparation Methods
The synthesis of 1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde with 1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The pyrrolidine moiety can be substituted with other amines or nucleophiles under appropriate conditions.
Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine moiety may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological activity.
Comparison with Similar Compounds
1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE can be compared with other pyrazolone derivatives and nitrophenyl compounds. Similar compounds include:
1,5-Dimethyl-2-phenyl-4-(2-nitrophenyl)-1H-pyrazol-3-one: Lacks the pyrrolidine moiety but shares the pyrazolone and nitrophenyl groups.
4-(2-Nitrophenyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3-one: Similar structure but different substitution pattern.
5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde: Contains the nitrophenyl and pyrrolidine groups but lacks the pyrazolone core.
These comparisons highlight the unique combination of functional groups in 1,5-DIMETHYL-4-[(E)-{[5-NITRO-2-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1,5-dimethyl-4-[(5-nitro-2-pyrrolidin-1-ylphenyl)methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H23N5O3/c1-16-21(22(28)26(24(16)2)18-8-4-3-5-9-18)23-15-17-14-19(27(29)30)10-11-20(17)25-12-6-7-13-25/h3-5,8-11,14-15H,6-7,12-13H2,1-2H3 |
InChI Key |
BMODBGRIOSAUCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11535700.png)
![2,8-di(naphthalen-2-yl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11535704.png)
![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11535706.png)
![N'-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide](/img/structure/B11535714.png)
![ethyl (5Z)-2-methyl-5-(naphthalen-1-ylimino)-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11535718.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11535726.png)
![(3E)-3-[(2-Iodophenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B11535730.png)

![5-[2-(4-Bromophenyl)-2-oxoethyl]-5-chloro-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11535741.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11535753.png)

![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11535772.png)
![4-amino-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11535779.png)
